molecular formula C10H8ClNO B12847662 4-Chloro-7-methyl-1H-indole-2-carbaldehyde

4-Chloro-7-methyl-1H-indole-2-carbaldehyde

Cat. No.: B12847662
M. Wt: 193.63 g/mol
InChI Key: NUTDNCRMNRVBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-1H-indole-2-carbaldehyde typically involves the chlorination and formylation of indole derivatives. One common method includes the reaction of 7-methylindole with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 4-position. This is followed by formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 4-Chloro-7-methyl-1H-indole-2-carboxylic acid.

    Reduction: 4-Chloro-7-methyl-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7-methyl-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-1H-indole-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indole ring system can also interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-indole-2-carbaldehyde
  • 7-Methyl-1H-indole-2-carbaldehyde
  • 4-Bromo-7-methyl-1H-indole-2-carbaldehyde

Uniqueness

4-Chloro-7-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both the chlorine atom and the methyl group on the indole ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-7-methyl-1H-indole-2-carbaldehyde

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-9(11)8-4-7(5-13)12-10(6)8/h2-5,12H,1H3

InChI Key

NUTDNCRMNRVBMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.